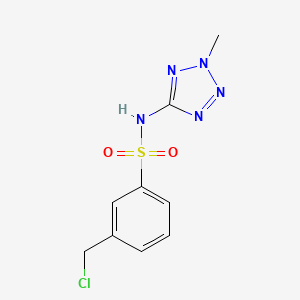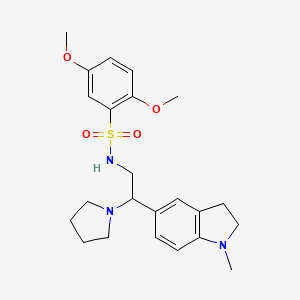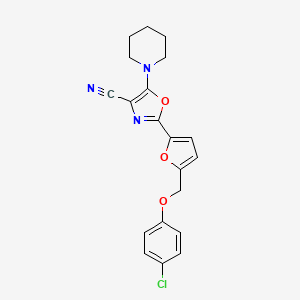![molecular formula C8H14O2 B2649732 (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2241138-95-2](/img/structure/B2649732.png)
(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the CAS Number: 2241138-95-2 . It has a molecular weight of 142.2 and its IUPAC name is this compound . The compound is in liquid form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there is a general approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O2/c1-2-7-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid . and is stored at a temperature of 4 . The country of origin is UA .科学的研究の応用
Chemical Synthesis and Catalysis
The versatility of (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol in chemical synthesis is showcased through its involvement in the synthesis of complex bicyclic structures. For instance, it participates in reactions leading to the formation of bicyclic lactams and heterocycles, which are valuable for their potential applications in pharmaceuticals and materials science. Ethyl 4-oxoalkanoates react with 3-aminopropanol and 2-aminoethanol in the presence of molecular sieve to form bicyclic lactams in almost quantitative yield, highlighting the compound's role in facilitating efficient chemical transformations (Wedler et al., 1992).
Organic Chemistry and Synthesis
In organic chemistry, the compound serves as a precursor in various synthetic pathways, including the formation of 2-oxabicyclo[2.1.1]hexane derivatives. These derivatives are synthesized through cyclization and photocycloaddition reactions, demonstrating the compound's utility in constructing complex organic molecules with specific configurations and functional groups. Such reactions are fundamental in the development of new materials and drugs, showcasing the broad applicability of this compound in organic synthesis (Kirmse & Mrotzeck, 1988).
Methanolysis and Ring Opening Reactions
The compound also plays a crucial role in methanolysis and ring-opening reactions of bicyclic structures. Studies on bicyclo[3.1.0]hexane methanolysis reveal that under specific conditions, the compound undergoes methanolysis with cleavage of activated cyclopropane bonds, leading to the formation of methoxycyclohexane or methoxymethylcyclopentanone. These findings contribute to a deeper understanding of the reactivity of cyclopropane-containing compounds and their potential applications in the synthesis of new chemical entities (Lim, McGee, & Sieburth, 2002).
Safety and Hazards
The safety information for “(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
将来の方向性
While specific future directions for “(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” were not found, there is a general trend in the development of catalytic nucleophilic substitution reactions . These reactions are fundamentally important transformations in organic chemistry and are emerging areas of research .
特性
IUPAC Name |
(4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-7-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGNVHJCXQJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2649651.png)



![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2649658.png)

![3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid](/img/structure/B2649663.png)


![N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea](/img/structure/B2649669.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2649670.png)

![6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2649672.png)
